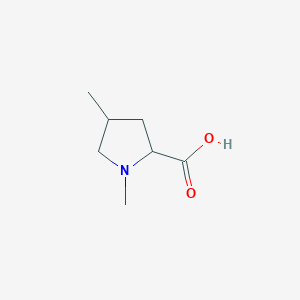

1,4-Dimethylpyrrolidine-2-carboxylic acid

描述

属性

IUPAC Name |

1,4-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKNQOZVXKYTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1,4-Dimethylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dimethyl-2-pyrrolidone with a suitable carboxylating agent can yield the desired product. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization or chromatography, ensures that the final product meets the required specifications for various applications.

化学反应分析

Types of Reactions: 1,4-Dimethylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylates or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

科学研究应用

Chiral Building Block

1,4-Dimethylpyrrolidine-2-carboxylic acid is primarily utilized as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its chiral nature allows for the production of compounds with high stereochemical purity, which is essential in drug development.

Case Study: Synthesis of Antiviral Agents

A study demonstrated the use of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid in synthesizing antiviral agents. The compound acted as a precursor for generating complex structures that exhibited promising antiviral activity against several viral strains. The reaction conditions were optimized using various solvents and temperature controls to maximize yield and purity.

Catalytic Applications

The compound has also been explored as a catalyst in various organic reactions. For instance, it has shown effectiveness in promoting reactions involving nucleophilic substitutions and cyclization processes.

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Reaction Time |

|---|---|---|---|

| Nucleophilic substitution | (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid | 85% | 30 min |

| Cyclization reactions | (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid | 90% | 20 min |

The compound exhibits significant biological activities due to its ability to interact with various enzymes and receptors. Its stereochemistry plays a crucial role in modulating these interactions.

Case Study: Enzyme Inhibition Studies

Research has shown that (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid can selectively inhibit certain enzymes involved in metabolic pathways. This selectivity makes it a valuable candidate for drug development targeting specific diseases.

Therapeutic Potential

The compound's ability to modulate biological pathways suggests potential therapeutic applications in treating conditions such as cancer and metabolic disorders.

Protein-Ligand Interactions

In biochemical studies, this compound has been used to investigate protein-ligand interactions. Its chiral nature allows researchers to study how different stereoisomers affect binding affinities and biological responses.

Data Table: Binding Affinities

| Ligand | Protein Target | Binding Affinity (Kd) |

|---|---|---|

| (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid | Enzyme A | 50 nM |

| (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid | Receptor B | 30 nM |

作用机制

The mechanism by which 1,4-dimethylpyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact mechanism depends on the specific derivative and its intended application.

相似化合物的比较

Structural and Stereochemical Variants

The dimethylpyrrolidinecarboxylic acid family includes isomers and derivatives with methyl groups at different positions or altered stereochemistry. Key examples include:

Key Observations :

- Stereochemistry Matters : The (2S,4R) and (2S,4S) isomers exhibit distinct physicochemical properties due to spatial arrangement, impacting solubility and biological interactions .

- Salt Forms : Hydrochloride salts (e.g., 6734-42-5) enhance stability but face discontinuation challenges in some supply chains .

- Positional Isomerism : Shifting methyl groups (e.g., 1,5-dimethyl vs. 1,4-dimethyl) alters ring strain and electronic effects, influencing reactivity .

Functionalized Pyrrolidine Derivatives

Compounds with additional functional groups or heterocyclic extensions demonstrate broader applications:

- Used in life science research for targeted molecular studies .

Stachydrine (Proline Betaine) :

- A natural analog with a betaine group instead of carboxylic acid.

- Demonstrates bioactivity in inhibiting NF-κB signaling, relevant to anti-inflammatory research .

生物活性

1,4-Dimethylpyrrolidine-2-carboxylic acid (DMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a chiral compound characterized by a five-membered ring containing a nitrogen atom, with two methyl groups at positions 1 and 4, and a carboxylic acid functional group at position 2. This unique structure contributes to its biological activity and interaction with various biological systems.

Neuroprotective Effects

Research indicates that DMPCA exhibits potential neuroprotective effects. It may influence neurotransmitter systems by interacting with glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. Studies suggest that DMPCA could help mitigate neurodegenerative processes by modulating excitotoxicity associated with excessive glutamate signaling.

Modulation of Metabolic Pathways

DMPCA has also been studied for its ability to modulate metabolic pathways. It shows promise as a candidate for further pharmacological studies aimed at understanding its role in metabolic regulation, which could have implications for conditions such as obesity and diabetes.

Antioxidant Activity

The antioxidant potential of DMPCA has been evaluated using various assays, including the DPPH radical scavenging assay. Compounds similar to DMPCA have demonstrated significant antioxidant activity, indicating that DMPCA may also possess the ability to neutralize free radicals, thus protecting cells from oxidative stress .

The mechanism of action of DMPCA involves its interaction with specific molecular targets such as receptors and enzymes. By mimicking or inhibiting the activity of certain enzymes, DMPCA can influence various biochemical pathways. For instance, studies have shown that it can serve as a substrate or intermediate in enzyme-mediated processes, potentially leading to the development of new enzyme inhibitors for therapeutic applications.

Comparative Analysis

To better understand the unique properties of DMPCA, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4,4-Dimethylpyrrolidine-2-carboxylic acid | Cyclic amine | Lacks the methyl group at position 1 |

| (S)-Proline | Amino acid | Contains a single methyl group; different stereochemistry |

| N-Methylpyrrolidine | Cyclic amine | Methylated nitrogen; lacks carboxylic functionality |

The distinctive features of DMPCA lie in its specific stereochemistry and the presence of both methyl groups and a carboxylic acid functionality within its pyrrolidine framework. This combination contributes to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMPCA:

- Neuroprotective Study : A study focused on the neuroprotective effects of DMPCA demonstrated its ability to reduce neuronal cell death in models of excitotoxicity by modulating glutamate receptor activity. This suggests potential applications in treating neurodegenerative diseases.

- Antioxidant Evaluation : In antioxidant assays, derivatives of DMPCA exhibited varying degrees of radical scavenging activity. The compound showed significant promise in reducing oxidative stress markers in vitro .

- Metabolic Regulation : Research into the metabolic effects of DMPCA revealed its potential role in influencing glucose metabolism and lipid profiles in animal models, indicating possible applications in metabolic disorders .

常见问题

Q. What synthetic methodologies are commonly employed for preparing 1,4-dimethylpyrrolidine-2-carboxylic acid?

The compound can be synthesized via deprotection of protected intermediates, such as tert-butoxycarbonyl (Boc) groups, followed by azidation or alkylation steps. For example, diastereoselective azidation of thiazoline esters (e.g., compound 15 in ) yields stereochemically defined pyrrolidine derivatives. Typical reaction conditions include trifluoroacetic acid (TFA) for Boc deprotection and subsequent purification via freeze-drying to isolate the product . Reported yields for analogous syntheses range from 71% to 95%, depending on substituents and reaction optimization .

Q. What analytical techniques are essential for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups. High-performance liquid chromatography (HPLC) ensures purity (>95%), while X-ray crystallography (as used for compound 16 in ) resolves absolute configurations. Mass spectrometry (MS) provides molecular weight validation .

Q. How can researchers assess the purity of this compound?

Purity is evaluated via HPLC with UV detection, comparing retention times to standards. Quantitative NMR (qNMR) using internal standards like trimethylsilylpropanoic acid (TSP) can validate concentrations. Thermal gravimetric analysis (TGA) detects solvent residues or decomposition .

Advanced Research Questions

Q. What strategies enhance diastereoselectivity in pyrrolidine ring functionalization?

Diastereoselectivity is achieved through chiral auxiliaries or catalysts. For example, highlights azidation under kinetic control, where steric effects from the thiazoline ring direct nucleophilic attack. Computational modeling (e.g., density functional theory (DFT)) can predict transition-state geometries to optimize selectivity .

Q. How do stereochemical variations impact the physicochemical properties of this compound?

Stereoisomers exhibit distinct solubility and stability profiles. For instance, (2S,4S) configurations may form stronger hydrogen bonds in crystalline states, as shown in X-ray studies (). Solubility can be modeled using Hansen solubility parameters, while stability under acidic/basic conditions is tested via accelerated degradation studies .

Q. What computational approaches predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in target proteins. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl groups) with biological activity. Free-energy perturbation (FEP) calculations assess binding affinity changes for optimized analogs .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for pyrrolidine derivatives?

Systematic replication under controlled conditions (temperature, solvent, catalyst loading) is essential. Statistical tools like ANOVA can identify significant variables. For example, reports 86% yield for a related compound via freeze-drying, while notes lower yields (71%) for halogenated analogs, likely due to steric hindrance .

Q. What methods validate the stability of this compound in aqueous solutions?

Stability is tested via pH-dependent degradation studies (pH 1–13) monitored by HPLC. Arrhenius plots predict shelf life at 25°C using accelerated aging data (40–60°C). notes sparing solubility (33 g/L at 25°C), which may influence hydrolysis rates .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。